molecular formula C14H12N6O2 B14658136 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) CAS No. 38201-77-3

1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)

Cat. No.: B14658136
CAS No.: 38201-77-3
M. Wt: 296.28 g/mol
InChI Key: DTTGPKCYPXWFSH-UHFFFAOYSA-N
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Description

1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) is an organic compound characterized by the presence of azido groups attached to a benzene ring, linked through an ethane-1,2-diylbis(oxy) bridge

Preparation Methods

The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-azidophenol and ethylene glycol.

    Reaction Conditions: The 4-azidophenol is reacted with ethylene glycol in the presence of a suitable catalyst, such as sulfuric acid, to form the desired compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for various studies.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its reactive azido groups.

Mechanism of Action

The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes the compound useful in various applications, including bioconjugation and materials science.

Comparison with Similar Compounds

1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) can be compared with similar compounds such as:

    1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene): This compound has nitro groups instead of azido groups, making it less reactive in click chemistry reactions.

    1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-aminobenzene): This compound has amine groups, which can participate in different types of reactions compared to azido groups.

    1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-hydroxybenzene): This compound has hydroxy groups, making it more suitable for reactions involving hydrogen bonding.

The uniqueness of 1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) lies in its azido groups, which provide high reactivity and versatility in various chemical reactions.

Properties

CAS No.

38201-77-3

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

1-azido-4-[2-(4-azidophenoxy)ethoxy]benzene

InChI

InChI=1S/C14H12N6O2/c15-19-17-11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)18-20-16/h1-8H,9-10H2

InChI Key

DTTGPKCYPXWFSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])OCCOC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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